Introduction: A Strategic Building Block in Modern Medicinal Chemistry
Introduction: A Strategic Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-1-phenylethanamine Hydrochloride
2-Fluoro-1-phenylethanamine Hydrochloride is a chiral primary amine that has garnered significant interest as a versatile building block in medicinal chemistry and pharmaceutical development. It belongs to the phenethylamine class of compounds, which form the backbone of many neuroactive agents. The strategic incorporation of a fluorine atom at the β-position to the phenyl ring distinguishes it from its parent compound, phenethylamine, imparting unique physicochemical and pharmacological properties.
Fluorination is a well-established strategy in drug design to enhance key molecular attributes. Introducing fluorine can modulate lipophilicity, improve metabolic stability by blocking sites of oxidation, and alter conformational preferences, which can lead to enhanced binding affinity and bioavailability.[1][2][3] Consequently, (S)-2-Fluoro-1-phenylethanamine is a crucial intermediate in the synthesis of novel central nervous system (CNS) agents, antidepressants, enzyme inhibitors, and receptor ligands.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for professionals in drug discovery and development.
Physicochemical and Molecular Properties
The hydrochloride salt form of 2-Fluoro-1-phenylethanamine enhances its stability and aqueous solubility, making it more amenable to handling and formulation compared to the free base.[4] A summary of its key properties is presented below.
| Property | Data | Source |
| IUPAC Name | (1S)-2-fluoro-1-phenylethanamine hydrochloride | [3] |
| Molecular Formula | C₈H₁₁ClFN | [1] |
| Molecular Weight | 175.63 g/mol | [1] |
| CAS Number | 886216-59-7 ((S)-enantiomer HCl) | [1] |
| Appearance | White to off-white crystalline solid (Inferred) | [4][5] |
| Solubility | Soluble in water and alcohol (Inferred from analog) | [4][6] |
| Storage Conditions | 2-8°C, Sealed, Dry, Light-proof, Inert Gas | [1] |
Note: Some physical properties are inferred from the closely related, non-fluorinated analog, 2-phenylethylamine hydrochloride, due to a lack of specific public data for the title compound.
Synthesis and Stereochemical Control
As a chiral building block, the enantiomeric purity of 2-Fluoro-1-phenylethanamine is critical for its applications in asymmetric synthesis.[1] While specific manufacturing protocols are often proprietary, a common and logical synthetic route is the stereoselective reductive amination of a prochiral ketone, such as 2-fluoro-1-phenylethanone.[7]
This process typically involves two key steps:
-
Imine Formation: The ketone reacts with an ammonia source (or a chiral amine auxiliary for diastereoselective routes) to form an intermediate imine.
-
Stereoselective Reduction: The C=N double bond of the imine is reduced using a chiral catalyst or reagent to establish the desired stereocenter. Chiral boranes or transition metal catalysts with chiral ligands are frequently employed to achieve high enantiomeric excess.
The resulting free base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.
Caption: Proposed synthetic pathway for 2-Fluoro-1-phenylethanamine HCl.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of 2-Fluoro-1-phenylethanamine Hydrochloride. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Signatures
While a comprehensive public database of spectra for this specific salt is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[8][9]
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Multiplet in the ~7.2-7.5 ppm range. - Benzylic Proton (-CH-N): Multiplet coupled to both the adjacent fluoromethylene protons and the amine protons. - Fluoromethylene Protons (-CH₂F): A doublet of doublets due to coupling with both the fluorine atom and the benzylic proton. - Amine Protons (-NH₃⁺): Broad singlet, exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the ~125-140 ppm range. - Benzylic Carbon (-CH-N): Signal around 50-60 ppm. - Fluoromethylene Carbon (-CH₂F): A doublet with a large one-bond C-F coupling constant (¹JCF), typically >150 Hz. |
| ¹⁹F NMR | A triplet signal due to coupling with the two adjacent methylene protons. |
| IR Spectroscopy | - N-H Stretch: Broad absorption band from the -NH₃⁺ group around 2500-3200 cm⁻¹.[9] - C-F Stretch: Strong absorption band typically in the 1000-1100 cm⁻¹ region. - Aromatic C-H/C=C: Bending and stretching bands characteristic of a monosubstituted benzene ring. |
| Mass Spectrometry | The free base (after neutralization) would show a molecular ion peak (M⁺) at m/z 139.17.[10] High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition. |
Analytical Workflow for Quality Control
A robust quality control workflow is critical to ensure the suitability of the material for research and development. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity and assay determination.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol is adapted from established methods for analyzing 2-phenylethylamine hydrochloride and is suitable for assessing the purity of its fluorinated analog.[11]
-
System Preparation: An HPLC system with a UV detector, autosampler, and column oven is required.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.9) and an organic modifier like acetonitrile.[11] The choice of a low pH ensures the amine is protonated and exhibits good peak shape.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.[11]
-
Detection: UV absorbance at ~254 nm, where the phenyl ring exhibits strong absorbance.[11]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of 2-Fluoro-1-phenylethanamine Hydrochloride in the mobile phase (e.g., 1 mg/mL).
-
Create a working solution for analysis by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
-
Caption: How β-fluorination can enhance drug-like properties.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. The β-carbon is a common site for enzymatic hydroxylation by cytochrome P450 enzymes. Placing a fluorine atom at this position effectively blocks this metabolic pathway, increasing the compound's half-life and overall exposure in the body. [1][2]2. Bioavailability & Lipophilicity: Fluorine is highly electronegative but is a relatively small atom. Its introduction can increase the lipophilicity of the local molecular environment, which can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, leading to improved bioavailability. [2]3. Conformational Effects: The electronegativity of fluorine can induce a gauche effect, influencing the rotational preference around the Cα-Cβ bond. This conformational constraint can pre-organize the molecule into a bioactive conformation, potentially increasing its binding affinity for a target receptor or enzyme. [9]
Conclusion
2-Fluoro-1-phenylethanamine Hydrochloride is more than a simple chemical intermediate; it is a strategically designed tool for the modern medicinal chemist. Its combination of a chiral phenethylamine core with the modulating effects of a fluorine atom provides a powerful platform for developing next-generation therapeutics with enhanced stability, bioavailability, and potency. A thorough understanding of its chemical properties, analytical characterization, and the underlying principles of its design is essential for researchers and scientists aiming to leverage this valuable building block in their drug discovery programs.
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- Sigma-Aldrich. (2024). 2-Fluoroethylamine hydrochloride technical grade, 90%.
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- Santa Cruz Biotechnology, Inc. (2024). 2-fluoro-1-phenylethanamine.
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- ChemScene. (2024). 2-Fluoro-2-phenylethanamine.
- Dopfer, O., et al. (2020). Infrared spectrum of the cold ortho-fluorinated protonated neurotransmitter 2-phenylethylamine: competition between NH+⋯π and NH+⋯F interactions. Physical Chemistry Chemical Physics, 22(1), 109-117.
- Santa Cruz Biotechnology, Inc. (2015).
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